oleandomycin B - 120407-80-9

oleandomycin B

Catalog Number: EVT-1511039
CAS Number: 120407-80-9
Molecular Formula: C10H8N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of oleandomycin B involves complex biochemical processes, predominantly through polyketide synthesis. The oleandomycin synthase (OLES) is a type I polyketide synthase that assembles the macrolide backbone. The biosynthetic gene cluster for oleandomycin includes several modules responsible for the incorporation of starter units and elongation through thioester linkages.

  1. Biosynthetic Pathway:
    • The initial step involves an acetyl-CoA starter unit followed by the addition of methyl malonyl-CoA units.
    • Key enzymes such as OleG1 and OleG2 are responsible for glycosylation, attaching sugars derived from TDP-glucose to the macrolide structure.
    • Post-polyketide modifications are facilitated by enzymes like OleP, which plays a role in epoxidation processes .
  2. Total Synthesis:
    • The total synthesis of oleandomycin has been achieved using various methodologies, including chiral pool approaches where carbohydrates serve as chiral sources. This involves multiple glycosylation steps to construct the final antibiotic structure .
Molecular Structure Analysis

Oleandomycin B has a complex molecular structure characterized by a large lactone ring and several sugar moieties attached to it.

  • Molecular Formula: C₃₅H₆₁NO₁₂
  • Molar Mass: 687.868 g·mol⁻¹
  • Structural Features: The antibiotic consists of a 14-membered lactone ring with specific hydroxyl and methoxy groups that differentiate it from other macrolides like erythromycin .

Structural Data

  • The three-dimensional conformation of oleandomycin B has been studied using techniques such as X-ray crystallography and NMR spectroscopy, revealing insights into its spatial arrangement and interactions with biological targets .
Chemical Reactions Analysis

Oleandomycin B undergoes various chemical reactions that are crucial for its biological activity:

  1. Glycosylation Reactions: The attachment of sugar moieties occurs through glycosyltransferase enzymes, which facilitate the formation of glycosidic bonds.
  2. Epoxidation: This reaction is mediated by the OleP enzyme, which introduces an epoxide group into the macrolide structure, enhancing its biological activity .
  3. Hydrolysis and Degradation: Under certain conditions, oleandomycin can undergo hydrolysis, leading to the release of sugar components and loss of antibacterial activity.
Mechanism of Action

The mechanism by which oleandomycin B exerts its antibacterial effects involves binding to the 50S subunit of bacterial ribosomes:

  • Bacteriostatic Activity: Oleandomycin inhibits protein synthesis by blocking peptide bond formation during translation. This action interferes with ribosomal function, ultimately preventing bacterial growth and replication.
  • Structural Influence: The absence of specific functional groups (like the 12-hydroxyl group found in erythromycin) reduces its binding affinity to ribosomal structures, explaining its lower efficacy compared to other macrolides .
Physical and Chemical Properties Analysis

Oleandomycin B exhibits distinct physical and chemical properties:

  • Physical State: Typically found as a white or off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is sensitive to light and moisture, which can affect its stability and shelf life.

Relevant Data

  • pH Stability Range: Optimal stability is generally observed at neutral pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for macrolide antibiotics .
Applications

Oleandomycin B has several scientific uses:

  1. Antibiotic Research: It serves as a model compound for studying antibiotic mechanisms and resistance patterns.
  2. Biosynthetic Studies: Researchers utilize oleandomycin B for investigating polyketide synthase pathways and enzyme functions in antibiotic biosynthesis.
  3. Pharmaceutical Development: Although less potent than erythromycin, it may still have applications in combination therapies or as a lead compound for developing new antibiotics with improved efficacy against resistant strains .
Introduction to Oleandomycin B

Historical Discovery and Taxonomic Origins

Oleandomycin B was first isolated in 1954 from the actinobacterium Streptomyces antibioticus by Sobin, English, and Celmer [1] [8]. This discovery occurred during the "golden age" of antibiotic research, shortly after the identification of erythromycin (1952) and other macrolides. Early industrial production utilized fermentation optimization in S. antibioticus, with yields enhanced through precursor-directed biosynthesis (e.g., propionate supplementation) [8]. The compound gained pharmaceutical prominence when Pfizer launched Sigmamycine™—a combination of oleandomycin and tetracycline—in 1956. However, this formulation was withdrawn in the 1970s after studies invalidated claims of synergistic antibacterial effects [1] [7].

Table 1: Key Events in Oleandomycin B Research

YearMilestoneSignificance
1954Discovery by Sobin et al.First isolation from S. antibioticus
1960Structure elucidation (Hochstein)Identification of epoxide and sugar moieties
1956Sigmamycine™ commercializationOleandomycin-tetracycline combination
1990sGene cluster characterizationIdentification of biosynthetic genes

Structural Classification Within Macrolide Antibiotics

Oleandomycin B belongs to the 14-membered macrolide subclass, characterized by a macrocyclic lactone ring. Its core structure, oleandolide, incorporates a unique C-8/C-8a epoxide and two deoxy-sugar attachments: L-oleandrose (neutral sugar) and D-desosamine (amino sugar) [1] [6] [10]. The biosynthesis involves:

  • Polyketide Synthase (PKS) Assembly: The oleandolide backbone forms via condensation of one acetyl-CoA starter unit and six methylmalonyl-CoA extender units by a modular type I PKS (OleA1-A3) [10].
  • Post-PKS Modifications:
  • Epoxidation by the cytochrome P450 enzyme OleP at C-8/C-8a [10].
  • Glycosylation by glycosyltransferases OleG1 (attaches D-desosamine) and OleG2 (attaches L-oleandrose) [10].
  • Sugar Biosynthesis: Genes oleW, oleV, oleL, and oleU encode enzymes that convert glucose-1-phosphate to dTDP-L-oleandrose, while oleNI and oleT direct D-desosamine production [10].

Table 2: Structural Features of 14-Membered Macrolides

FeatureOleandomycin BErythromycin AClarithromycin
Lactone Ring14-membered with C-8 epoxide14-membered14-membered
Sugar AttachmentsL-oleandrose + D-desosamineL-cladinose + D-desosamineL-cladinose + D-desosamine
Key Functional Groups3-OH, 11-OH, epoxide3-OH, 11-OH, 12-OH3-OCH₃, 11-OH, 12-OH
Biosynthetic GenesoleP, oleG1/G2, oleW-V-L-UeryP, eryBI/BII, eryCIIISemi-synthetic derivative

Comparative Analysis with Erythromycin and Other 14-Membered Macrolides

Antimicrobial Activity

Oleandomycin B exhibits bacteriostatic activity against Gram-positive bacteria (e.g., Staphylococcus, Enterococcus) but is significantly weaker than erythromycin. Minimum inhibitory concentration (MIC) comparisons reveal:

  • Staphylococcus aureus: Oleandomycin MIC = 0.3–3 μg/mL vs. Erythromycin MIC = 0.1–0.5 μg/mL [1].
  • Reduced potency stems from structural differences: absence of 12-OH and 3-OCH₃ groups in oleandomycin B impairs hydrogen bonding to the 23S rRNA in the bacterial 50S ribosomal subunit [1] [3].

Resistance Mechanisms

Both antibiotics share cross-resistance via:

  • Ribosomal Methylation: erm genes (e.g., ermA, ermB) methylate adenine at position A2058 in 23S rRNA, blocking macrolide binding [7].
  • Efflux Pumps: ABC transporters like OleB in S. antibioticus actively export oleandomycin B and glycosylated intermediates, conferring self-resistance [2] [10].

Pharmacological Limitations

While oleandomycin B shows greater acid stability than early erythromycin formulations, its clinical use remains limited due to:

  • Lower tissue penetration compared to newer macrolides (e.g., azithromycin) [3].
  • Inefficient binding kinetics to bacterial ribosomes, with faster dissociation rates than josamycin (16-membered macrolide) [2].

Table 3: Functional Comparisons of Macrolide Antibiotics

ParameterOleandomycin BErythromycin AAzithromycin
Ribosomal Binding Site50S subunit50S subunit50S subunit
Dissociation Constant (KD)Not determined~10.8 nM~5.5 nM
Primary Resistance Mechanismerm-mediated methylationerm-mediated methylationerm/mef efflux
Current ApplicationsVeterinary medicineHuman infectionsHuman infections

Properties

CAS Number

120407-80-9

Product Name

oleandomycin B

Molecular Formula

C10H8N2O3

Synonyms

oleandomycin B

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